molecular formula C16H21N5O5 B8033664 L-Proline, 5-oxo-L-prolyl-L-histidyl-

L-Proline, 5-oxo-L-prolyl-L-histidyl-

Cat. No.: B8033664
M. Wt: 363.37 g/mol
InChI Key: ITYONPBTNRIEBA-SRVKXCTJSA-N
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Description

Thyrotropin-releasing hormone (TRH), also known as thyroliberin, is a tripeptide hormone composed of pyroglutamyl-histidyl-prolinamide. It plays a crucial role in regulating the function of the anterior pituitary gland by stimulating the release of thyroid-stimulating hormone (TSH) and prolactin. TRH is synthesized in the hypothalamus and has widespread distribution in the brain and spinal cord, where it functions as both an endocrine hormone and a neurotransmitter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRH involves the sequential coupling of the amino acids pyroglutamic acid, histidine, and proline. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and deprotected to yield TRH .

Industrial Production Methods

Industrial production of TRH follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions

TRH undergoes various chemical reactions, including hydrolysis, oxidation, and amidation. Hydrolysis of TRH can occur under acidic or basic conditions, leading to the cleavage of peptide bonds and the formation of constituent amino acids .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of TRH are pyroglutamic acid, histidine, and proline. Oxidation reactions can lead to the formation of various oxidized derivatives of these amino acids .

Scientific Research Applications

TRH has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and degradation.

    Biology: Investigated for its role in regulating physiological processes such as thermogenesis, feeding behavior, and water intake.

    Medicine: Explored for its potential therapeutic applications in treating conditions like major depressive disorder, spinocerebellar degeneration, and neurodegenerative diseases.

    Industry: Utilized in diagnostic tests to assess thyroid function and pituitary gland activity

Mechanism of Action

TRH exerts its effects by binding to thyrotropin-releasing hormone receptors (TRHR) on the surface of target cells. This binding activates G protein-coupled receptor signaling pathways, leading to the production of inositol-1,4,5-triphosphate and the release of intracellular calcium ions. These signaling events ultimately result in the synthesis and release of TSH and prolactin from the anterior pituitary gland .

Comparison with Similar Compounds

TRH is unique among its analogs due to its specific amino acid sequence and its dual role as both an endocrine hormone and a neurotransmitter. Similar compounds include:

TRH’s uniqueness lies in its ability to regulate both endocrine and neurological functions, making it a versatile compound in scientific research and medical applications.

Properties

IUPAC Name

(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYONPBTNRIEBA-SRVKXCTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24769-58-2
Record name Acid-TRH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24769-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Proline, 5-oxo-L-prolyl-L-histidyl-
Reactant of Route 2
L-Proline, 5-oxo-L-prolyl-L-histidyl-
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L-Proline, 5-oxo-L-prolyl-L-histidyl-
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L-Proline, 5-oxo-L-prolyl-L-histidyl-

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